![molecular formula C16H16INO2 B3477814 2-(3-ethylphenoxy)-N-(4-iodophenyl)acetamide](/img/structure/B3477814.png)
2-(3-ethylphenoxy)-N-(4-iodophenyl)acetamide
Overview
Description
2-(3-ethylphenoxy)-N-(4-iodophenyl)acetamide, also known as O-2050, is a synthetic compound that belongs to the class of opioids. It was first synthesized in the 1960s and has since been studied for its potential use in pain management.
Mechanism of Action
2-(3-ethylphenoxy)-N-(4-iodophenyl)acetamide acts on the opioid receptors in the brain and spinal cord. It has a high affinity for the mu-opioid receptor, which is responsible for the analgesic effects of opioids. 2-(3-ethylphenoxy)-N-(4-iodophenyl)acetamide also has affinity for the delta-opioid receptor, which is involved in the modulation of pain perception.
Biochemical and Physiological Effects:
2-(3-ethylphenoxy)-N-(4-iodophenyl)acetamide produces analgesia, sedation, and respiratory depression in animal models. It also has antitussive effects, which may be useful in the treatment of cough. 2-(3-ethylphenoxy)-N-(4-iodophenyl)acetamide has been shown to produce less constipation and physical dependence than other opioids, which may make it a useful alternative for pain management.
Advantages and Limitations for Lab Experiments
One advantage of 2-(3-ethylphenoxy)-N-(4-iodophenyl)acetamide is its potency as an analgesic. It has been shown to be more potent than morphine in animal models of pain. Another advantage is its reduced side effect profile, which may make it a useful alternative to other opioids. One limitation of 2-(3-ethylphenoxy)-N-(4-iodophenyl)acetamide is its limited availability. It is not commercially available and must be synthesized in the laboratory.
Future Directions
There are several future directions for the study of 2-(3-ethylphenoxy)-N-(4-iodophenyl)acetamide. One direction is the development of new synthetic methods for 2-(3-ethylphenoxy)-N-(4-iodophenyl)acetamide that are more efficient and cost-effective. Another direction is the study of the pharmacokinetics and pharmacodynamics of 2-(3-ethylphenoxy)-N-(4-iodophenyl)acetamide in humans. This would provide valuable information on the potential use of 2-(3-ethylphenoxy)-N-(4-iodophenyl)acetamide in pain management and opioid addiction. Additionally, the study of the structure-activity relationship of 2-(3-ethylphenoxy)-N-(4-iodophenyl)acetamide may lead to the development of new and more potent analgesics.
Scientific Research Applications
2-(3-ethylphenoxy)-N-(4-iodophenyl)acetamide has been studied for its potential use in pain management. It has been shown to be a potent analgesic in animal models of pain. 2-(3-ethylphenoxy)-N-(4-iodophenyl)acetamide has also been studied for its potential use in the treatment of opioid addiction. It has been shown to reduce opioid withdrawal symptoms in animal models of addiction.
properties
IUPAC Name |
2-(3-ethylphenoxy)-N-(4-iodophenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16INO2/c1-2-12-4-3-5-15(10-12)20-11-16(19)18-14-8-6-13(17)7-9-14/h3-10H,2,11H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRIHEVAHHASFIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.